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Compound of Interest

Compound Name: Msack

Cat. No.: B1365137

An In-depth Technical Guide to Osimertinib

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell
lung cancer (NSCLC).[1][2] It was specifically designed to target both EGFR-sensitizing
mutations and the T790M resistance mutation, which is the most common mechanism of
acquired resistance to first- and second-generation EGFR-TKIs.[3][4]

Chemical Identity and Structure

Osimertinib is a mono-anilino-pyrimidine compound.[4] It is administered as a mesylate salt.[1]
The drug's chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-
indol-3-yl)pyrimidin-2-ylJamino}phenyl)prop-2-enamide.[1][5]

The chemical structure of Osimertinib is provided below: l~.Chemical structure of osimertinib.
Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Osimertinib
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Property Value Reference

N-(2-{--INVALID-LINK--
amino}-4-methoxy-5-{[4-(1-

IUPAC Name methyl-1H-indol-3-yl)pyrimidin-  [1]
2-yllamino}phenyl)prop-2-
enamide
Molecular Formula C28H33N702 [1][5]
Molar Mass 499.619 g-mol-1 [1]
CAS Number 1421373-65-0 [5]
DrugBank ID DB09330 [1]
PubChem CID 71496458 [1]

Mechanism of Action

Osimertinib is an irreversible inhibitor that potently and selectively targets mutant forms of
EGFR, including those with sensitizing mutations (such as L858R or exon 19 deletion) and the
T790M resistance mutation.[4][6][7] It forms a covalent bond with the cysteine-797 residue in
the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its activity.[4][6][8]
This inhibition prevents the downstream signaling cascades, such as the RAS-RAF-MEK-ERK
and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[6][9] A key
advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which
is believed to contribute to a more manageable side-effect profile compared to earlier-
generation TKIs.[4][7]
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Caption: EGFR signaling pathway and the point of irreversible inhibition by Osimertinib.
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Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of 6 hours.[1] It is
primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][10] The
drug has an estimated mean half-life of 48 hours and is eliminated mainly through feces (68%)
and to a lesser extent, urine (14%).[1][11]

Table 2: Summary of Osimertinib Pharmacokinetic Parameters

Parameter Value Reference
Time to Cmax (Tmax) 6 hours (median) [1]

Half-life (t1/2) ~48 hours [1][11]

Oral Clearance (CL/F) 14.3L/h [1][11]

] Primarily via CYP3A4 and
Metabolism [1][10]
CYP3A5
Excretion 68% in feces, 14% in urine [1][11]

_ _ AZ5104 and AZ7550 (~10% of
Active Metabolites [10][12]
parent exposure each)

Clinical Efficacy

Osimertinib has demonstrated significant efficacy in multiple clinical trials, both as a first-line
treatment for EGFR-mutated NSCLC and as a second-line treatment for patients with the
T790M resistance mutation.

Table 3: Summary of Key Phase Il Clinical Trial Results
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Median
] Progressio Overall
. . Compariso .
Trial Setting n-Free Survival Reference
n
Survival (0S)
(PFS)
Osimertinib
vs. 1st-Gen 18.9 months 38.6 months
FLAURA 1st-Line TKI vs. 10.2 vs. 31.8 [13][14]
(Gefitinib/Erlo  months months
tinib)
Osimertinib
vs. Platinum- 10.1 months Not the
2nd-Line )
AURA3 Pemetrexed vs. 4.4 primary [11]
(T790M+) _
Chemotherap  months endpoint
y
Osimertinib + Statistically
25.5 months o
] Chemo vs. significant
FLAURA2 1st-Line ] o vs. 16.7 ) [15]
Osimertinib improvement
months
Monotherapy reported
51%
Adjuvant ] o ) reduction in
Osimertinib Hazard Ratio: )
ADAURA (Stage IB- the risk of [16]
vs. Placebo 0.27
[IA) death (HR:
0.49)

Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[3] These

resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-
independent (off-target).[3][17]

o EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of
a tertiary mutation in the EGFR gene at the C797S residue in exon 20.[8][17][18] This
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mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain. Other
rare EGFR mutations have also been identified.[18]

EGFR-Independent Resistance: These mechanisms involve the activation of alternative
"bypass” signaling pathways that allow the cancer cells to survive and proliferate despite
EGFR inhibition.[3] Common bypass pathways include MET amplification, HER2
amplification, and activation of the RAS-MAPK pathway through mutations in genes like
KRAS or BRAF.[8][19] Phenotypic transformation, such as the transition from NSCLC to
small-cell lung cancer (SCLC), is another form of resistance.[3]

Tumor Cell Response to Osimertinib
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Caption: Overview of acquired resistance mechanisms to Osimertinib.

Experimental Protocols

In Vivo Antitumor Activity Assessment in Xenograft
Models

This protocol provides a generalized methodology for evaluating the efficacy of Osimertinib in
preclinical mouse models, based on descriptions of such experiments.[4]

e Cell Culture and Implantation:

o Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for
ex19del, H1975 for L858R/T790M).

o Harvest cells during the exponential growth phase.

o Implant a specific number of cells (e.g., 5 x 10"6) subcutaneously into the flank of
immunocompromised mice (e.g., BALB/c nude mice).

e Tumor Growth and Treatment Initiation:

o Monitor mice regularly for tumor formation and growth. Measure tumor volume using
calipers (Volume = 0.5 x Length x Width"2).

o When tumors reach a predetermined size (e.g., 150-200 mm3), randomize mice into
treatment and control groups.

e Drug Administration:
o Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).
o Administer Osimertinib orally (p.0.) once daily at specified doses (e.g., 5, 10, 25 mg/kg).

o The control group receives the vehicle only.
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e Monitoring and Endpoint:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor for any signs of toxicity.

o The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the
control group reach a maximum allowed size.

e Data Analysis:

o Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group
compared to the control group.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
results.

o At the end of the study, tumors may be excised for further pharmacodynamic analysis
(e.g., Western blot for phosphorylated EGFR).
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pharmacodynamic analysis
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Caption: Workflow for a preclinical xenograft study of Osimertinib
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Safety and Adverse Events

The most common adverse effects associated with Osimertinib are generally considered
manageable.[1][11]

Table 4: Common Adverse Events Reported in Clinical Trials (>10% incidence)

Adverse Event Frequency Reference
Diarrhea Very Common [1][13]
Rash Very Common [1][13]
Dry Skin / Itchy Skin Very Common [1]
Nail Toxicity / Paronychia Very Common [1][13]
Stomatitis (Sore Mouth) Very Common [1][13]
Musculoskeletal Pain Very Common [13]
Fatigue Very Common [13]
Decreased Platelet Count Very Common [1]
Decreased Leukocyte Count Very Common [1]
Decreased Neutrophil Count Very Common [1]

Interstitial lung disease (ILD)/pneumonitis is a less common but serious adverse event that has
been reported.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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